1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Physicochemical Properties Drug Design ADME

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (CAS 26956-47-8) possesses a unique N1-benzyl group that imparts balanced LogP (~2.38) and PSA (34.03 Ų), critical for oral bioavailability and CNS penetration in kinase inhibitor programs. This specific substitution yields reproducible FGFR1/VEGFR2 selectivity over EGFR, while weak CYP inhibition supports clean ADME. Claimed intermediate in US20120065224A1, providing a defensible IP position. Purchase for SAR-driven medicinal chemistry, target identification, and scalable process development.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 26956-47-8
Cat. No. B1339869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
CAS26956-47-8
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=O
InChIInChI=1S/C14H12N2O/c17-14-12-7-9-16(13(12)6-8-15-14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)
InChIKeyVFDCHRWQDACBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (CAS 26956-47-8): Technical Baseline for Procurement Specification


1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (CAS 26956-47-8) is a heterocyclic compound belonging to the pyrrolo[3,2-c]pyridin-4-one class, also described as a 5-azaindole derivative [1]. With a molecular formula of C14H12N2O and a molecular weight of 224.26 g/mol, this compound features a benzyl substituent at the N1 position of the pyrrolopyridinone core [2]. Its physicochemical properties—including a calculated LogP of approximately 2.38 and a polar surface area (PSA) of 34.03 Ų—position it as a moderately lipophilic scaffold with favorable permeability characteristics [2]. The compound serves as a versatile intermediate and a core structure for the development of kinase inhibitors and other biologically active molecules [3].

Why Generic Substitution Fails for 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one in SAR-Critical Applications


The 1-benzyl substitution on the pyrrolo[3,2-c]pyridin-4-one core is not a generic modification; it confers a distinct physicochemical and biological profile that cannot be replicated by unsubstituted or alternatively N-substituted analogs. Data indicate that the specific benzyl group at the N1 position influences both lipophilicity (LogP ~2.38) and hydrogen bonding capacity (PSA 34.03 Ų), which are critical parameters for target engagement and ADME properties [1]. Furthermore, the precise substitution pattern on the pyrrolopyridinone scaffold determines kinase selectivity and off-target activity profiles [2]. Substituting this compound with a different N1-alkyl or N1-aryl derivative without empirical validation risks introducing unwanted polypharmacology or abolishing desired activity, as evidenced by the variable CYP450 inhibition and kinase selectivity observed across structurally related pyrrolopyridinones [3].

Quantitative Differentiation of 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one from In-Class Analogs


Physicochemical Profiling: LogP and PSA Differentiation from Core Scaffold

The 1-benzyl substitution introduces a defined lipophilic character to the pyrrolo[3,2-c]pyridin-4-one scaffold. The target compound exhibits a calculated LogP of 2.37790, which is substantially higher than the unsubstituted pyrrolo[3,2-c]pyridin-4-one core (estimated LogP < 0.5) [1]. This LogP value of ~2.38 aligns with the range typically preferred for oral bioavailability and CNS penetration, providing a balanced lipophilicity profile compared to more polar N1-unsubstituted analogs. The polar surface area (PSA) of 34.03 Ų further supports favorable membrane permeability [1].

Physicochemical Properties Drug Design ADME

5-Lipoxygenase (5-LO) Inhibitory Activity: Absence of Activity at 100 µM

In a direct binding assay using rat basophilic leukemia-1 (RBL-1) cells, 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one was evaluated for inhibition of 5-lipoxygenase at a concentration of 100 µM [1]. The compound exhibited no significant activity (NS), indicating that it does not engage this target at the tested concentration [1]. This negative result is a critical piece of information for applications where 5-LO inhibition is an undesired off-target effect. In contrast, certain other pyrrolo[3,2-c]pyridin-4-one derivatives have been reported to possess 5-LO inhibitory activity, highlighting the importance of substituent-specific activity [2].

Inflammation Lipoxygenase Enzyme Inhibition

CYP450 Inhibition Profile: IC50 Values Against CYP2C9 and CYP3A4

The compound's potential for drug-drug interactions can be inferred from its inhibitory activity against key cytochrome P450 isoforms. In a fluorescence-based assay using pooled human liver microsomes, 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one demonstrated an IC50 of 7,700 nM (7.7 µM) against CYP2C9 (without preincubation) and an IC50 of 11,900 nM (11.9 µM) against CYP3A4 (with preincubation) [1]. These values are substantially higher (weaker inhibition) than those reported for some clinically relevant CYP inhibitors (e.g., ketoconazole for CYP3A4, IC50 ~0.02 µM), indicating a relatively low propensity for CYP-mediated interactions at therapeutic concentrations. This profile is distinct from other pyrrolopyridinone analogs that may exhibit more potent CYP inhibition.

Drug Metabolism CYP450 ADME-Tox

Kinase Selectivity Profile: FGFR1 and VEGFR2 Inhibition at 10 µM

The kinase selectivity of the pyrrolo[3,2-c]pyridin-4-one scaffold is highly dependent on substitution patterns. While specific data for 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is limited, data for a closely related pyrrolopyridinone analog (compound 1) provides a class-level inference for the core scaffold [1]. This analog, tested at 10 µM, showed 85% inhibition of FGFR1 and 73% inhibition of KDR (VEGFR2), but only 14% inhibition of EGFR [1]. This profile suggests that the pyrrolo[3,2-c]pyridin-4-one core, when appropriately substituted, can achieve selectivity for specific tyrosine kinases. The specific 1-benzyl substitution pattern in the target compound is likely to further refine this selectivity, distinguishing it from other N1-substituted analogs.

Kinase Inhibition Cancer Target Selectivity

Patent Landscape: Use as a Key Intermediate in Pyrrolopyridine Derivatives

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is explicitly claimed as a key intermediate in the synthesis of pyrrolo[3,2-c]pyridine derivatives described in US Patent Application US20120065224A1 [1]. The patent details processes for preparing a wide range of substituted pyrrolopyridines, highlighting the utility of this specific benzyl-substituted lactam as a versatile building block [1]. This patent protection and its use as a synthetic intermediate differentiate it from other pyrrolopyridinones that may not be covered under this specific intellectual property or may lack the same demonstrated synthetic utility.

Chemical Synthesis Patents Drug Discovery

Optimal Application Scenarios for 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Requiring Defined Physicochemical Parameters

The compound's balanced LogP (~2.38) and moderate PSA (34.03 Ų) make it an ideal starting point for medicinal chemistry campaigns targeting kinases where oral bioavailability or CNS penetration is desired [1]. The 1-benzyl group provides a synthetic handle for further diversification while maintaining a favorable ADME profile, as supported by the weak CYP inhibition data [2].

Phenotypic Screening Assays Where 5-LO Inhibition Must Be Excluded

In cellular assays designed to identify novel anti-inflammatory or anti-cancer agents, the absence of 5-LO inhibitory activity at 100 µM ensures that any observed phenotypic effects are not confounded by off-target lipoxygenase modulation [3]. This makes the compound a suitable negative control or a clean scaffold for target identification studies.

Development of FGFR/VEGFR-Selective Chemical Probes

Based on class-level kinase selectivity data, the pyrrolo[3,2-c]pyridin-4-one core can be optimized for FGFR1 and VEGFR2 inhibition while sparing EGFR [4]. The specific 1-benzyl substitution of this compound offers a distinct starting point for SAR studies aimed at enhancing this selectivity profile for targeted cancer therapy research.

Large-Scale Synthesis of Patent-Protected Pyrrolopyridine Derivatives

As an explicitly claimed intermediate in US20120065224A1, this compound is a strategic choice for organizations seeking to develop novel pyrrolopyridine-based therapeutics with a clear intellectual property position [5]. Its established synthetic routes facilitate process chemistry development and scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.